molecular formula C6H5BrF2N2 B595989 5-Bromo-3,4-difluorobenzene-1,2-diamine CAS No. 1210048-11-5

5-Bromo-3,4-difluorobenzene-1,2-diamine

Cat. No.: B595989
CAS No.: 1210048-11-5
M. Wt: 223.021
InChI Key: BOQXFEVROLOZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-difluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 1210048-11-5 . It has a molecular weight of 223.02 and its molecular formula is C6H5BrF2N2 . The IUPAC name for this compound is 5-bromo-3,4-difluoro-1,2-benzenediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrF2N2/c7-2-1-3 (10)6 (11)5 (9)4 (2)8/h1H,10-11H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

Environmental and Material Science Applications

  • Flame Retardants and Environmental Pollutants : Research has indicated the presence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and the ecosystem, emphasizing the need for further investigation into their occurrence, environmental fate, and toxicity. The study notes significant knowledge gaps in the understanding of various NBFRs, suggesting the necessity for optimized analytical methods and further research on emission sources and potential environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).

  • Synthesis and Applications in Organic Chemistry : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material, showcases the utility of bromine and fluorine-containing compounds in pharmaceutical manufacturing. This synthesis method highlights the importance of such compounds in developing efficient and cost-effective pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).

Sensing and Detection Technologies

  • Luminescent Micelles for Explosive Sensing : Luminescent micelles incorporating various luminescent tags, including those derived from bromine and fluorine-containing compounds, have been investigated for their potential as sensors for toxic and hazardous materials. These nano-structured materials are highlighted for their applications in detecting nitroaromatic and nitramine explosives, showcasing the role of such compounds in enhancing safety and security measures (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Safety and Hazards

5-Bromo-3,4-difluorobenzene-1,2-diamine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Properties

IUPAC Name

5-bromo-3,4-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXFEVROLOZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731448
Record name 5-Bromo-3,4-difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210048-11-5
Record name 5-Bromo-3,4-difluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.